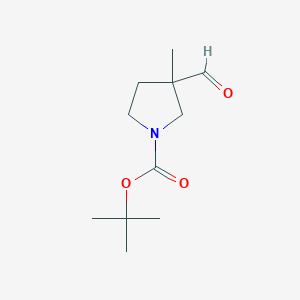

Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate is C11H19NO3 . The InChI code is 1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h8-9H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.27 . It is stored in an inert atmosphere and under -20°C . It is shipped in a cold pack and is in liquid form .Aplicaciones Científicas De Investigación

Multicomponent Reactions and Synthesis of Pyrroles

"Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate" has been utilized in palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water. This method facilitates the switchable synthesis of polysubstituted aminopyrroles and their bicyclic analogues, showcasing the compound's versatility in synthesizing complex nitrogen-containing heterocycles. The reaction mechanism involves a triple isocyanide insertion into a (σ-allenyl)palladium(II) intermediate, highlighting the compound's utility in constructing pyrrole frameworks, which are significant in pharmaceutical chemistry (Qiu, Wang, & Zhu, 2017).

Stereoselective Hydroformylation

The compound has also found application in the highly stereoselective hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative, leading to important intermediates for the synthesis of homochiral amino acid derivatives. This process showcases its role in facilitating reactions that yield products with high diastereoselectivity, crucial for the development of compounds with potential synthetic and medicinal value (Kollár & Sándor, 1993).

Synthesis of Chiral Auxiliaries

Another significant application is the synthesis and use of chiral auxiliaries derived from "this compound" for enantioselective synthesis. These chiral auxiliaries have been applied in dipeptide synthesis, demonstrating the compound's utility in producing enantiomerically pure amino acids and peptides, which are foundational elements in drug discovery and development (Studer, Hintermann, & Seebach, 1995).

Development of Synthetic Precursors

The compound serves as a key synthetic precursor in the synthesis of medicinally significant candidates. Its derivatization has led to the development of various intermediates used in the synthesis of drugs targeting different diseases. This highlights its role in enabling the synthesis of complex molecules through relatively straightforward chemical transformations, facilitating the development of new therapeutic agents (Khadse & Chaudhari, 2015).

Ecofriendly Ester Sources

Moreover, "this compound" has been used in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, demonstrating its utility as an eco-friendly ester source. This process is significant for the preparation of quinoxaline-3-carbonyl compounds, which are prevalent in bioactive natural products and synthetic drugs, underlining the compound's contribution to sustainable and green chemistry practices (Xie et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUWPLWYXGELEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OC(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-(2-hydroxy-3-((2-methylbut-3-en-2-yl)oxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2912341.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2912343.png)

![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-phenylalanine](/img/structure/B2912345.png)

![ethyl 3-({[2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B2912348.png)

![3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2912349.png)

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2912355.png)

![N-[(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentyl]oxirane-2-carboxamide](/img/structure/B2912360.png)